molecular formula C14H10ClN3O2S B2953749 4-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021082-88-1

4-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2953749
CAS RN: 1021082-88-1
M. Wt: 319.76
InChI Key: TYRJIXOKUTYZEF-UHFFFAOYSA-N
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Description

4-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

One area of application is in the synthesis of compounds with potential anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer efficacy. These compounds have shown varying degrees of activity against different cancer cell lines, with some showing significant potency, suggesting their potential as leads for anticancer drug development (Salahuddin et al., 2014).

Nematocidal Activity

Another application is in the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which have been evaluated for their nematocidal activities. Some of these compounds demonstrated good activity against Bursaphelenchus xylophilus, a nematode species, indicating their potential use in developing new nematicides (Liu et al., 2022).

Antimicrobial Activity

Research into the antimicrobial properties of 1,3,4-oxadiazole derivatives, including those related to 4-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide, has also been conducted. These studies have led to the development of compounds with potential antibacterial and antifungal activities, indicating their usefulness in combating microbial infections (Naganagowda & Petsom, 2011).

Kinase Inhibition for Cancer Therapy

Derivatives of 4-chloro-benzamides have been designed, synthesized, and evaluated as RET kinase inhibitors for cancer therapy. Some of these compounds have shown moderate to high potency in inhibiting RET kinase activity, both at the molecular and cellular levels, suggesting their potential as lead compounds for further investigation in cancer treatment (Han et al., 2016).

properties

IUPAC Name

4-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)13(19)16-14-18-17-12(20-14)8-11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRJIXOKUTYZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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